10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
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Overview
Description
It was first isolated by Harold King in 1935 and was used clinically to induce neuromuscular blockade during surgeries . 10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol is a non-depolarizing neuromuscular blocking agent and the first identified curare alkaloid .
Preparation Methods
10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol is a naturally occurring mono-quaternary alkaloid obtained from the bark of the Menispermaceous South American plant Chondrodendron tomentosum . The biosynthesis of tubocurare involves a radical coupling of the two enantiomers of N-methylcoclaurine, which come from a Mannich-like reaction between dopamine and 4-hydroxyphenylacetaldehyde, facilitated by norcoclaurine synthase . Industrial production methods are not commonly detailed due to the compound’s limited modern clinical use.
Chemical Reactions Analysis
10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can alter the structure of tubocurare, potentially affecting its pharmacological properties.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol has been used in various scientific research applications:
Chemistry: this compound’s unique structure has made it a subject of interest in synthetic organic chemistry.
Biology: It has been used to study the neuromuscular junction and the role of acetylcholine in muscle contraction.
Medicine: Historically, tubocurare was used as a muscle relaxant during surgeries, particularly those involving the abdomen.
Mechanism of Action
10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol exerts its neuromuscular blocking effects via inhibition of acetylcholine activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation by acetylcholine by repeatedly associating and dissociating from these receptors . This prevents depolarization of the affected nerves, leading to muscle relaxation and paralysis .
Comparison with Similar Compounds
10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol is compared with other non-depolarizing neuromuscular blocking agents, such as:
- Pancuronium
- Vecuronium
- Rocuronium
- Atracurium
- Cisatracurium
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, such as onset and duration of action, and side effect profiles. This compound’s relatively long duration of action and significant side effects have led to its replacement by these safer and more pharmacokinetically favorable agents .
Properties
Molecular Formula |
C38H44N2O6+2 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2 |
InChI Key |
PXXYOLIWFSWZNP-UHFFFAOYSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Synonyms |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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